![molecular formula C21H26N2O7S2 B2559534 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-38-3](/img/structure/B2559534.png)
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as BMD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMD is a spirocyclic compound that contains two sulfone groups and an oxa-diazaspiro ring system. The compound is known for its unique structural features and its ability to interact with biological systems.
Applications De Recherche Scientifique
Subheading Occupational Exposure to Bisphenol A (BPA) and Associated Health Effects
Bisphenol A (BPA), a chemical structurally similar to the compound , has been extensively used worldwide and can interfere with or mimic estrogenic hormones, leading to various biological responses. The review by Ribeiro, Ladeira, and Viegas (2017) highlights the occupational exposure to BPA and its potential health risks. Workers exposed to BPA have significantly higher BPA levels than those environmentally exposed, and prolonged exposure time is associated with increased detection rates of serum BPA. Health effects linked to BPA exposure include male sexual dysfunction, endocrine disruption, DNA methylation changes, and significant effects on offspring when parents are exposed during pregnancy (Ribeiro, Ladeira, & Viegas, 2017).
Environmental Pollutants and Male Infertility
Subheading Impact of Plasticizers on Male Infertility
Plasticizers like BPA, 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP) are known endocrine disruptors. Lagos-Cabré and Moreno (2012) discuss how these chemicals, commonly found in plastics, act like hormones in the endocrine system and disrupt normal hormonal functions. In males, these endocrine disruptors target developing testes during puberty, leading to germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis. The review proposes a molecular model to explain these effects, emphasizing the need for a better understanding of the mechanisms involved and the potential health implications of exposure to these environmental pollutants (Lagos-Cabré & Moreno, 2012).
Dental Materials and Xenoestrogenicity
Subheading Xenoestrogenicity Concerns in Dental Materials
BPA and its derivatives, which are structurally related to the compound in focus, are components in some dental materials. Discussions around the xenoestrogenicity (chemicals mimicking estrogen) of these materials have been prominent. Ruse Nd (1997) critically reviewed the available literature and concluded that there is no substantial reason to change the clinical application of these dental materials based on current xenoestrogenicity concerns. The review provides reassurance about the safety of these materials in dental applications, but it also underscores the importance of ongoing research and monitoring of potential health impacts (Ruse Nd, 1997).
Propriétés
IUPAC Name |
4,8-bis[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-17-3-7-19(8-4-17)31(24,25)22-13-11-21(12-14-22)23(15-16-30-21)32(26,27)20-9-5-18(29-2)6-10-20/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOUCGMZKOWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

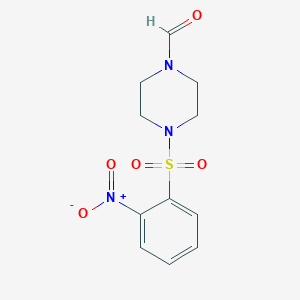

![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
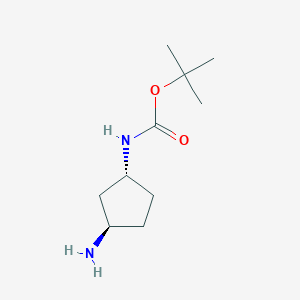
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)
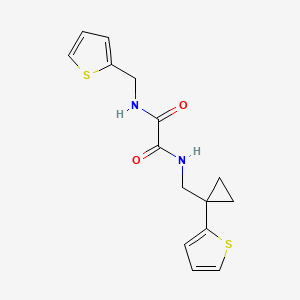
![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
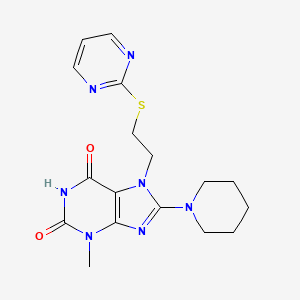
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
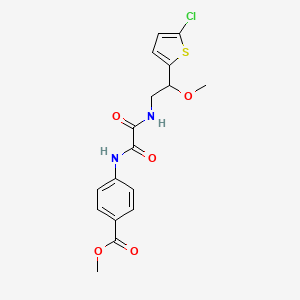
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
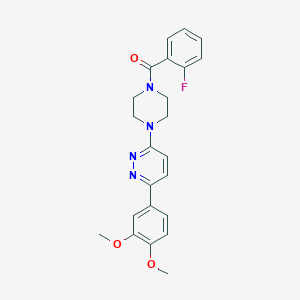
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)